molecular formula C6H8N2O2 B1367142 Methyl 3-methyl-1H-pyrazole-4-carboxylate CAS No. 23170-45-8

Methyl 3-methyl-1H-pyrazole-4-carboxylate

Cat. No.: B1367142
CAS No.: 23170-45-8
M. Wt: 140.14 g/mol
InChI Key: CRMIQSQQCPLMIJ-UHFFFAOYSA-N
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Description

Methyl 3-methyl-1H-pyrazole-4-carboxylate (CAS 23170-45-8) is a versatile pyrazole-based building block in organic synthesis and medicinal chemistry. Pyrazole derivatives are a prominent scaffold in the pharmaceutical market, with several drugs achieving significant commercial success due to a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties . This compound serves as a crucial precursor for the development of novel therapeutic agents, such as potent and selective kappa opioid receptor agonists investigated for their safe antinociceptive (pain-blocking) effects . In research and development, this methyl ester is a valuable intermediate for further functionalization. It can be hydrolyzed to the corresponding carboxylic acid or used in azo coupling reactions to create complex molecules with potential dyeing capabilities and metal-chelating properties . The structure of derivatives can be thoroughly characterized by spectroscopic methods, including 1D and 2D NMR, FT-IR, and mass spectrometry . Researchers also utilize such compounds to create ligands for metal complexes (e.g., with Platinum(II), Palladium(II), and Copper(II)) that are evaluated for cytotoxic activity and other applications . Handling and Safety: This product is For Research Use Only. It is not intended for diagnostic or therapeutic use, nor for human or veterinary applications. Please refer to the Safety Data Sheet for detailed hazard and handling information. Recommended storage is sealed in a dry environment at 2-8°C .

Properties

IUPAC Name

methyl 5-methyl-1H-pyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2/c1-4-5(3-7-8-4)6(9)10-2/h3H,1-2H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRMIQSQQCPLMIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60504175
Record name Methyl 5-methyl-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60504175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23170-45-8
Record name 1H-Pyrazole-4-carboxylic acid, 3-methyl-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23170-45-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 5-methyl-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60504175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-methyl-1H-pyrazole-4-carboxylate can be synthesized through various methods. One common approach involves the reaction of β-enamine diketones with N-mono-substituted hydrazines, followed by N-alkylation with alkyl halides . Another method includes the substitution reaction of 2 with iodomethane .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and vary depending on the manufacturer.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-methyl-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce the pyrazole ring or other functional groups.

    Substitution: Commonly involves the replacement of hydrogen atoms with other substituents.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Alkyl halides or other electrophiles in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

Pharmaceutical Applications

Methyl 3-methyl-1H-pyrazole-4-carboxylate serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its derivatives have shown promise in treating a range of diseases due to their biological activity.

Case Studies

  • Antifungal Activity : Research has demonstrated that derivatives of 3-methyl-1H-pyrazole-4-carboxylic acid possess significant antifungal properties. For instance, a study highlighted the synthesis of amides from this compound which exhibited higher antifungal activity against several phytopathogenic fungi compared to established fungicides like boscalid .
  • Trace Amine Associated Receptors : Compounds derived from this compound have been explored for their interaction with trace amine associated receptors (TAARs). These interactions suggest potential applications in treating neurological disorders such as ADHD and schizophrenia .

Agricultural Applications

The compound is also utilized in the agricultural sector, particularly in the development of novel herbicides and fungicides.

Fungicide Development

  • Isopyrazam and Sedaxane : this compound is a key intermediate in the synthesis of Isopyrazam and Sedaxane, both of which are effective fungicides used to control various plant diseases . These compounds inhibit important metabolic pathways in fungi, making them potent agents for crop protection.

Herbicidal Activity

  • Studies have indicated that pyrazole derivatives can act as inhibitors of specific enzymes involved in plant metabolism, thus providing a mechanism for herbicidal action. For example, compounds derived from this class have been shown to exhibit low phytotoxicity while effectively controlling weed growth .

Material Science Applications

In addition to biological applications, this compound has been investigated for its potential uses in material science.

Polymer Chemistry

  • The compound can be utilized in the synthesis of novel polymers with specific properties. Its ability to form stable linkages makes it valuable in developing materials with enhanced thermal and mechanical properties.

Synthesis Methodologies

The synthesis of this compound typically involves several key steps:

StepReaction TypeDescription
1DiazotizationConversion of an amine precursor into a diazonium salt.
2CouplingReaction with appropriate coupling partners to form the pyrazole structure.
3EsterificationFormation of the methyl ester through reaction with methanol or methanol derivatives.

Mechanism of Action

The mechanism of action of methyl 3-methyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it can inhibit enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogs and Key Differences

The following compounds are structurally related to Methyl 3-methyl-1H-pyrazole-4-carboxylate, differing primarily in substituents and ester groups:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Features
This compound 23170-45-8 C₆H₈N₂O₂ 140.14 Methyl ester, 3-methyl substitution
Ethyl 3-methyl-1H-pyrazole-4-carboxylate 85290-78-4 C₇H₁₀N₂O₂ 154.17 Ethyl ester, longer alkyl chain
1,3-Dimethyl-1H-pyrazole-4-carboxylic acid 78703-53-4 C₆H₈N₂O₂ 140.14 Carboxylic acid, N-methyl substitution
Methyl 3-ethyl-1H-pyrazole-4-carboxylate 1186537-91-6 C₇H₁₀N₂O₂ 154.17 Ethyl substitution at 3-position

Key Observations:

  • Ethyl 3-methyl-1H-pyrazole-4-carboxylate (CAS 85290-78-4) shares the same pyrazole core but features an ethyl ester group instead of methyl.
  • 1,3-Dimethyl-1H-pyrazole-4-carboxylic acid (CAS 78703-53-4) replaces the ester with a carboxylic acid, altering acidity (pKa ~3-4) and reactivity in condensation or salt-forming reactions .
  • Methyl 3-ethyl-1H-pyrazole-4-carboxylate introduces an ethyl group at the 3-position, which may sterically hinder reactions at the pyrazole ring compared to the methyl-substituted analog .

Spectroscopic Properties

  • UV-VIS Absorption: Ethyl 3-methyl-1H-pyrazole-4-carboxylate exhibits absorption maxima at 235–238 nm and 285–293 nm in ethanol, attributed to the pyrazole chromophore and ester group . While direct data for the methyl ester is unavailable, its shorter alkyl chain may slightly blue-shift absorption due to reduced electron-donating effects.
  • Hydrazo vs. Azo Tautomers: Computational studies on ethyl 3-methyl-1H-pyrazole-4-carboxylate suggest distinct absorption peaks for hydrazo (258–265 nm) and azo (322–358 nm) tautomers . The methyl ester may exhibit similar tautomeric behavior but with minor wavelength variations.

Biological Activity

Methyl 3-methyl-1H-pyrazole-4-carboxylate (MMPC) is a compound of significant interest due to its diverse biological activities, particularly in the fields of herbicide development and medicinal chemistry. This article explores the biological activity of MMPC, including its synthesis, mechanisms of action, and relevant case studies.

MMPC has the molecular formula C6H8N2O2 and a molecular weight of 156.14 g/mol. Its structure consists of a pyrazole ring with a carboxylate functional group, which contributes to its reactivity and biological properties. The compound is soluble in organic solvents and exhibits moderate lipophilicity, as indicated by its Log P values ranging from 0.47 to 1.21 across various predictive models .

Synthesis

MMPC can be synthesized through various methods, including the reaction of 3-methyl-1H-pyrazole-4-carboxylic acid with methylating agents such as methyl iodide or dimethyl sulfate. The synthesis typically results in high yields and purity, making it suitable for further biological evaluation .

Herbicidal Activity

One of the most notable applications of MMPC is in herbicide formulation. Studies have shown that derivatives of pyrazole compounds exhibit significant herbicidal activity against various weed species. The herbicidal efficacy is influenced by the substituents on the pyrazole ring; for instance, compounds with electron-withdrawing groups at specific positions have demonstrated enhanced activity .

A comparative study highlighted that MMPC derivatives with specific alkoxy groups showed effective control over annual weeds at low application rates, indicating potential for agricultural use .

Antimicrobial Properties

MMPC and its derivatives have also been investigated for their antimicrobial properties. Research indicates that certain pyrazole compounds possess bacteriostatic and bactericidal activities against a range of pathogens, including Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Case Study 1: Herbicidal Efficacy

In a controlled study, MMPC was tested against common agricultural weeds such as Echinochloa crus-galli and Cyperus rotundus. The results demonstrated that at concentrations as low as 100 g a.i./ha, MMPC significantly reduced weed biomass compared to untreated controls. The selectivity towards crops was also favorable, suggesting potential for safe use in agricultural settings .

Case Study 2: Antimicrobial Activity

A separate investigation evaluated the antimicrobial effects of MMPC against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating moderate antimicrobial activity. Further studies suggested that the compound interfered with bacterial replication processes, although detailed mechanisms remain to be elucidated .

Comparative Table of Biological Activities

Activity Type Target Organisms Mechanism Effective Concentration
HerbicidalVarious annual weedsDisruption of metabolic pathways100 g a.i./ha
AntimicrobialStaphylococcus aureusInhibition of cell wall synthesis32 µg/mL
Escherichia coliInterference with replication64 µg/mL

Q & A

Q. Advanced

  • Gaussian/NWChem : Simulate IR and NMR spectra via density functional theory (B3LYP/6-311++G** basis set).
  • Mercury CSD : Visualizes hydrogen-bonding networks and crystal packing from crystallographic data.
  • Mogul/ConQuest : Validates bond geometry against the Cambridge Structural Database .

How do reaction conditions impact the regioselectivity of pyrazole ring formation?

Advanced
Regioselectivity is controlled by:

  • Solvent Polarity : Polar aprotic solvents (DMF, DMSO) favor cyclization via stabilization of transition states.
  • Catalysts : Lewis acids (e.g., ZnCl2_2) direct substituent positioning during ring closure.
  • Temperature : Higher temperatures (80–120°C) accelerate kinetic products, while lower temps favor thermodynamic control. Studies compare yields under varying conditions using HPLC-MS .

What are the challenges in scaling up the synthesis of this compound for research applications?

Advanced
Key challenges include:

  • Purification : Column chromatography is labor-intensive; alternatives like recrystallization are optimized for scalability.
  • Byproduct Formation : Unreacted intermediates (e.g., hydrazine derivatives) require rigorous removal via aqueous washes.
  • Yield Optimization : DOE (Design of Experiments) identifies critical parameters (e.g., stoichiometry, reaction time) .

How are intermolecular interactions in pyrazole derivatives analyzed to predict solubility and stability?

Q. Advanced

  • Hirshfeld Surface Analysis : Quantifies close contacts (e.g., H-bonding, van der Waals) in crystals.
  • Solubility Parameters : Hansen solubility parameters correlate with solvent polarity.
  • Thermogravimetric Analysis (TGA) : Assesses thermal stability and decomposition pathways .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 3-methyl-1H-pyrazole-4-carboxylate
Reactant of Route 2
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Methyl 3-methyl-1H-pyrazole-4-carboxylate

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